molecular formula C25H27N3O5 B3007174 N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 877647-79-5

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3007174
CAS No.: 877647-79-5
M. Wt: 449.507
InChI Key: OSLCDANVRRUXPZ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule featuring:

  • A benzo[d][1,3]dioxole (methylenedioxybenzene) moiety linked via a carboxamide group.
  • A furan-2-yl substituent on an ethyl chain.
  • A 4-(4-methoxyphenyl)piperazine group, which is a critical pharmacophore in many receptor-targeting compounds.

This compound’s design integrates aromatic heterocycles and a substituted piperazine, commonly associated with interactions at neurotransmitter receptors (e.g., dopamine, serotonin).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-30-20-7-5-19(6-8-20)27-10-12-28(13-11-27)21(22-3-2-14-31-22)16-26-25(29)18-4-9-23-24(15-18)33-17-32-23/h2-9,14-15,21H,10-13,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCDANVRRUXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a methoxyphenyl group, and a piperazine moiety. Its molecular formula is C22H31N3O4C_{22}H_{31}N_{3}O_{4}, and it has been identified as a derivative of benzo[d][1,3]dioxole. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly through:

  • Dopamine Receptor Modulation : The compound may act as an agonist or antagonist at dopamine receptors, influencing pathways related to mood regulation and psychotropic effects.
  • Inhibition of Protein Tyrosine Phosphatases : Research indicates that it may inhibit protein tyrosine phosphatase B (PtpB), which plays a role in signal transduction pathways within macrophages, potentially affecting immune responses and inflammation .

1. Antidepressant Effects

  • Studies suggest that derivatives of piperazine compounds exhibit antidepressant-like activity through their action on serotonin and dopamine receptors. This compound's structural similarity to known antidepressants positions it as a candidate for further exploration in this area.

2. Anti-inflammatory Properties

  • The compound has shown promise in reducing inflammation markers in vitro. Its ability to inhibit PtpB suggests a mechanism through which it could modulate inflammatory responses .

3. Anticancer Potential

  • Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The interaction with specific receptors involved in cell survival pathways makes it a candidate for further investigation in cancer therapeutics.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and methoxyphenyl groups can significantly impact receptor binding affinity and selectivity. For instance:

ModificationEffect on Activity
Substitution of methoxy groupEnhances binding affinity to dopamine receptors
Alteration of furan ringAffects metabolic stability and bioavailability

Study 1: Antidepressant Activity

A recent study evaluated the effects of similar piperazine derivatives on depressive-like behaviors in animal models. The results indicated that compounds with modifications similar to this compound exhibited significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects .

Study 2: Anti-inflammatory Mechanisms

Research conducted by Chen et al. (2010) demonstrated that compounds inhibiting PtpB could reduce TNF-alpha production in macrophages, indicating anti-inflammatory properties. This study supports the hypothesis that this compound might exert similar effects .

Comparison with Similar Compounds

Key Observations:

Piperazine Substituent Position: The target compound’s 4-methoxyphenyl group on piperazine contrasts with analogues bearing 2-methoxyphenyl () or 2,3-dichlorophenyl ().

Heterocyclic Core : The benzo[d][1,3]dioxole carboxamide in the target compound differs from benzofuran () or thiazole () cores. These variations influence lipophilicity and metabolic stability; benzo[d][1,3]dioxole’s methylenedioxy group may reduce oxidative metabolism compared to benzofuran .

Linker Flexibility : The ethyl-carboxamide linker in the target compound provides less conformational rigidity than the trans-butenyl () or butyl () linkers. This could affect binding to receptors requiring specific spatial arrangements .

Pharmacological Implications

  • Dopamine D3 Receptor Antagonism : highlights piperazine-carboxamide analogues as high-affinity D3 antagonists . The target compound’s 4-methoxyphenyl-piperazine moiety aligns with pharmacophores critical for D3 selectivity .
  • Metabolic Stability : Benzo[d][1,3]dioxole derivatives often exhibit enhanced stability over furan or benzofuran analogues due to reduced susceptibility to CYP450-mediated oxidation .

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